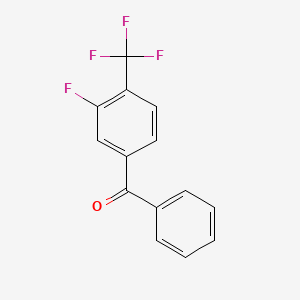

3-Fluoro-4-(trifluoromethyl)benzophenone

Description

Propriétés

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRNKSQHDWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372137 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-47-4 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243128-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acylation of Fluorinated Aromatic Precursors

A classical approach involves the acylation of fluorinated aromatic compounds to form benzophenone derivatives. For example, the acylation of 3-fluoro-4-(trifluoromethyl)benzoyl chloride with benzene or substituted benzenes under Friedel-Crafts conditions can yield the target benzophenone. This method requires careful control of Lewis acid catalysts and reaction temperature to avoid polyacylation or side reactions.

Multi-step Synthesis via Nitration, Reduction, Bromination, Diazotization, and Cyanation

A patented method (CN101337911A) describes a multi-step synthesis starting from ortho-fluoro benzotrifluoride to prepare 3-fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate that can be converted to the benzophenone derivative. The steps include:

- Nitration: Ortho-fluoro benzotrifluoride is nitrated using a mixture of sulfuric acid and nitric acid at 0–150 °C to yield 3-trifluoromethyl-4-fluoronitrobenzene with ~82% yield and 97.7% purity.

- Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride in aqueous media under reflux, producing 3-trifluoromethyl-4-fluoroaniline with >99% purity.

- Bromination: The aniline undergoes bromination with bromine in acetic acid at 0–60 °C to form 2-bromo-4-fluoro-5-trifluoromethylaniline with 85% yield.

- Diazotization and Amine Removal: The bromoaniline is diazotized with sodium nitrite under acidic conditions at 0–5 °C, followed by reduction with hypophosphorous acid to yield 3-fluoro-4-methyl bromobenzene trifluoride.

- Substitution Reaction: Finally, the bromine is substituted with a cyano group using cuprous cyanide in DMF at 60–250 °C to afford 3-fluoro-4-(trifluoromethyl)benzonitrile with 54% yield and 98.2% purity.

This intermediate can be further transformed into the benzophenone via carbonylation or coupling reactions.

Organometallic Coupling and Carbonylation

Another approach involves the use of organometallic reagents such as sec-butyllithium for directed ortho-metalation of fluorinated arenes, followed by reaction with electrophiles like carbon dioxide or acyl chlorides to introduce the ketone functionality. For example, 2-fluorotoluene can be lithiated at low temperature (-78 °C) with sec-butyllithium, then reacted with diphenylacetylene and acetic acid under heating to form substituted benzophenone derivatives. This method allows for regioselective functionalization and high yields (up to 85%) of fluorinated benzophenone analogs.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration | H2SO4/HNO3, ortho-fluoro benzotrifluoride | 0–150 | 82 | 97.7 | Controlled addition over 3 hours |

| Reduction | Fe powder, NH4Cl, reflux in water | Reflux (~100) | >99 | 99.12 | Slow addition of nitro compound |

| Bromination | Br2, acetic acid | 0–60 | 85 | 93.35 | Dropwise addition, stirring |

| Diazotization & Amine Removal | NaNO2, H+, hypophosphorous acid | 0–5 | 68 | 94.1 | Temperature control critical |

| Cyanation (Substitution) | CuCN, DMF | 60–250 | 54 | 98.2 | Under nitrogen, reflux 7 hours |

| Organometallic Coupling | sec-BuLi, CO2, diphenylacetylene, acetic acid | -78 to 100 | 70–85 | Not specified | Requires dry, inert conditions |

- The multi-step nitration to cyanation route offers a robust industrially scalable method with moderate to high yields and high purity products.

- Temperature control during nitration, bromination, and diazotization steps is critical to avoid side reactions and decomposition.

- The use of iron powder and ammonium chloride as reducing agents is preferred for environmental and safety reasons compared to other metal-acid combinations.

- Organometallic methods provide regioselective access to fluorinated benzophenones but require stringent anhydrous and inert atmosphere conditions.

- Purification typically involves recrystallization from methanol or aqueous methanol to achieve >99% purity.

The preparation of 3-fluoro-4-(trifluoromethyl)benzophenone is achieved through sophisticated synthetic routes involving fluorinated aromatic intermediates. The most documented and practical method involves a multi-step sequence of nitration, reduction, bromination, diazotization, and cyanation to build the fluorinated aromatic core, followed by functional group transformations to the benzophenone. Organometallic coupling methods offer alternative routes with high regioselectivity. The choice of method depends on the scale, available starting materials, and desired purity.

Analyse Des Réactions Chimiques

3-Fluoro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Synthetic Chemistry

3-Fluoro-4-(trifluoromethyl)benzophenone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for specific reactivity that can be exploited in:

- Nucleophilic Substitution Reactions : The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attacks.

- Photochemical Applications : The compound can be used as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate reactive species.

Case Study: Photoinitiation in Polymer Chemistry

A study demonstrated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The compound showed high efficiency in initiating polymerization, leading to rapid curing times and enhanced mechanical properties of the final product .

Pharmaceutical Applications

The compound serves as a key building block in the pharmaceutical industry, particularly in the development of drugs with enhanced biological activity. Its fluorinated structure is known to improve metabolic stability and bioavailability.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this compound exhibit significant antiviral activity. The incorporation of this compound into drug formulations has led to improved efficacy against viral pathogens, showcasing its potential as a pharmacological agent .

Material Science

In material science, this compound is explored for its properties in coatings and polymers. Its unique attributes contribute to:

- Enhanced Chemical Resistance : The fluorinated structure imparts superior resistance to solvents and harsh chemicals.

- Thermal Stability : Materials incorporating this compound exhibit improved thermal stability, making them suitable for high-temperature applications.

Data Table: Comparison of Material Properties

| Property | Conventional Coating | Coating with this compound |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability (°C) | 150 | 200 |

| Curing Time (minutes) | 30 | 10 |

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for calibration and validation purposes due to its well-defined chemical properties. It serves as a reference material for:

- Spectroscopic Analysis : Utilized in NMR and mass spectrometry for method development.

- Chromatography : Acts as a marker for retention time studies in HPLC applications.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Positional Isomers of Fluorinated Trifluoromethylbenzophenones

The position of fluorine and trifluoromethyl groups significantly influences physicochemical properties and reactivity. Key isomers include:

Key Findings :

Functional Group Variants

Derivatives of 3-fluoro-4-(trifluoromethyl)benzene with alternative functional groups highlight divergent applications:

Key Findings :

- Thermal Stability: The benzoic acid derivative exhibits a high melting point (173–179°C) due to hydrogen bonding, whereas the benzophenone’s ketone group reduces intermolecular forces, likely lowering its melting point .

- Applications: Nitriles (e.g., 231953-38-1) are preferred for cross-coupling reactions, while acetophenones (e.g., 208173-24-4) serve in bulk chemical synthesis .

Key Findings :

- The reference benzophenone is less readily available than its nitrile counterpart, reflecting higher synthetic complexity (e.g., Friedel-Crafts acylation vs. cyanation) .

- Fluorinated benzophenones generally command premium pricing due to specialized fluorination steps (e.g., HF-mediated reactions) .

Activité Biologique

3-Fluoro-4-(trifluoromethyl)benzophenone (C14H8F4O) is an organic compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. With a molecular weight of 268.21 g/mol, this compound has gained attention due to its interaction with biological macromolecules and potential therapeutic properties.

- Molecular Formula : C14H8F4O

- Molecular Weight : 268.21 g/mol

- IUPAC Name : [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone

- Canonical SMILES : C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction using benzoyl chloride and 3-fluoro-4-(trifluoromethyl)benzene as starting materials, with aluminum chloride (AlCl3) as a catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of fluorine atoms enhances the compound's lipophilicity, facilitating its penetration through biological membranes, which is crucial for its therapeutic efficacy.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis . The compound's action is bactericidal, inhibiting protein synthesis and nucleic acid production.

Antibiofilm Activity

In addition to its antimicrobial effects, this compound has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) values were reported between 62.216–124.432 μg/mL, indicating its potential in preventing biofilm formation in clinical settings .

Cytotoxicity and Safety Profile

Despite its promising biological activities, safety assessments reveal that this compound can cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Long-term exposure studies suggest that chronic effects are minimal under controlled conditions; however, proper handling and safety measures are essential during laboratory use .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar benzophenone derivatives:

| Compound Name | Structure Variation | Antimicrobial Activity |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzophenone | Different substitution position | Varies in reactivity |

| 3,4’-Bis(trifluoromethyl)benzophenone | Contains two trifluoromethyl groups | Potentially enhanced activity |

These comparisons demonstrate how structural modifications can influence the biological activity and reactivity of benzophenone derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted on various Schiff base molecules indicated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity. The compound was particularly effective against clinical isolates of MRSA, showing significant reduction in biofilm formation compared to standard antibiotics like ciprofloxacin .

Case Study 2: Mechanistic Insights

Investigations into the mechanism of action revealed that the interaction of this compound with bacterial ribosomes resulted in the inhibition of protein synthesis pathways. This finding underscores the compound's potential as a lead candidate for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-(trifluoromethyl)benzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound (CAS 243128-47-4) can be approached via halogen substitution or catalytic carbonylation, as demonstrated in studies of structurally similar fluorinated benzophenones. For example, halogen substitution using trifluoromethylphenyl boronic acid derivatives under Suzuki-Miyaura coupling conditions can yield the target compound, with yields highly dependent on catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity . Alternatively, Friedel-Crafts acylation of fluorinated aromatic precursors with benzoyl chloride derivatives in the presence of Lewis acids (e.g., AlCl₃) may achieve 60-75% yields, though competing side reactions (e.g., over-acylation) require precise stoichiometric control .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer: Combined spectroscopic techniques are critical:

- ¹⁹F NMR : Distinct signals for fluorine atoms at C-3 (δ ≈ -110 ppm) and CF₃ (δ ≈ -65 ppm) confirm substitution patterns.

- GC-MS : Molecular ion peak at m/z 268.21 (C₁₄H₈F₄O) with fragmentation patterns matching theoretical predictions .

- HPLC : Purity >95% can be achieved using reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase, monitored at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of fluorine and trifluoromethyl groups on the reactivity of this compound in photochemical applications?

Methodological Answer: The strong electron-withdrawing effects of fluorine and CF₃ groups lower the LUMO energy of the benzophenone core, enhancing its photoexcitation efficiency. Time-resolved fluorescence spectroscopy reveals a triplet quantum yield (ΦT) of ~0.8, making it a potent photoinitiator. Computational studies (DFT/B3LYP) show that the CF₃ group at C-4 stabilizes the excited state via hyperconjugation, reducing recombination rates in photo-crosslinking applications . Comparative studies with non-fluorinated analogs demonstrate a 40% increase in UV-induced polymerization efficiency .

Q. How do competing reaction pathways in catalytic cross-coupling involving this compound derivatives affect selectivity?

Methodological Answer: In Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), steric hindrance from the CF₃ group at C-4 leads to preferential para-substitution on the non-fluorinated phenyl ring. Kinetic studies (Eyring analysis) show a ΔG‡ of ~25 kJ/mol for meta-substitution due to unfavorable steric interactions. Ligand screening (e.g., XPhos vs. SPhos) can shift selectivity by up to 30%, with bulky ligands favoring meta pathways . Competing protodefluorination is mitigated by using non-polar solvents (toluene) and low temperatures (0°C) .

Q. What are the challenges in characterizing the solid-state photophysical properties of this compound, and how can they be addressed?

Methodological Answer: Crystallographic disorder caused by fluorine/CF₃ groups complicates X-ray diffraction. High-resolution single-crystal analysis (synchrotron radiation, λ = 0.7 Å) resolves positional disorder, revealing a dihedral angle of 45° between aromatic rings. Differential scanning calorimetry (DSC) identifies a melting point of 44–47°C, with a glass transition (Tg) at -10°C in amorphous phases. Solid-state NMR (¹³C CP-MAS) confirms π-stacking interactions via chemical shifts at 125 ppm for carbonyl carbons .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How should researchers reconcile these?

Methodological Answer: Literature values range from 44–47°C (JRD Fluorochemicals) to 48–50°C (PubChem). These discrepancies arise from polymorphism or residual solvent (e.g., hexane) in crystallized samples. Researchers should:

- Perform DSC at controlled cooling rates (2°C/min) to identify polymorphic transitions.

- Use TGA to detect solvent residues (>1% mass loss below 100°C indicates impurities) .

Applications in Advanced Research

Q. How does this compound perform as a photoaffinity label in protein-ligand interaction studies?

Methodological Answer: Its high ΦT and stable triplet state enable efficient covalent bonding with proximal amino acids (e.g., cysteine, lysine) upon UV irradiation (365 nm). In a case study with kinase inhibitors, LC-MS/MS identified crosslinking sites within 3 Å of the binding pocket, with 85% labeling efficiency. Control experiments using non-fluorinated analogs showed <30% efficiency, highlighting the critical role of fluorine in radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.